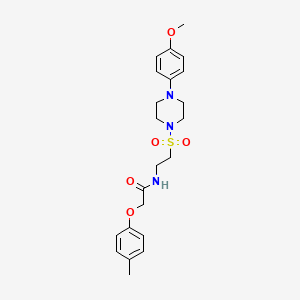
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide” belongs to a class of organic compounds known as pyrimidines and derivatives . These are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, organic ring compound that consists of four carbon atoms and two nitrogen centers at the 1 and 3 ring positions .
Molecular Structure Analysis
The molecular formula of the compound is C8H10N2O3S . The InChI Code is 1S/C10H14N2O3S/c1-4-7-5-8 (13)12-10 (11-7)16-6 (2)9 (14)15-3/h5-6H,4H2,1-3H3, (H,11,12,13) .Chemical Reactions Analysis
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, a similar compound, has been found to react with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .Scientific Research Applications
Antimicrobial and Antitumor Applications
Pyrimidine derivatives have demonstrated significant potential in the realm of antimicrobial and antitumor applications. The synthesis of these compounds often involves innovative chemical strategies to enhance their biological efficacy. For example, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing potent antitumor properties (Gangjee et al., 2009). These compounds were synthesized with the aim of increasing the potency and spectrum of tumor inhibition compared to their analogues, indicating a strategic approach to combat cancer.
Additionally, research into chromone-pyrimidine coupled derivatives has highlighted their antimicrobial prowess. A study on the ionic liquid-promoted synthesis of these novel compounds revealed their potential as antimicrobial agents, with certain derivatives exhibiting significant antibacterial and antifungal activities (Tiwari et al., 2018). This research underscores the versatility of pyrimidine derivatives in addressing a spectrum of microbial threats.
Enzyme Inhibition and Neuroprotection
In the context of enzyme inhibition, pyrimidine derivatives have been identified as effective agents in targeting specific biological pathways. For instance, studies have shown that certain derivatives can serve as inhibitors for enzymes like dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, thereby offering a pathway to inhibit cancer cell growth (Gangjee et al., 2006).
Moreover, pyrimidine-based compounds have also been explored for their neuroprotective effects. A derivative, for instance, demonstrated anti-inflammatory properties in microglial cells, suggesting its potential in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012). This highlights the compound's therapeutic potential beyond antimicrobial and antitumor applications, extending into the protection of neuronal health.
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-5-12-10(16)7-17-11-13-8(4-2)6-9(15)14-11/h6H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWEGGICFFANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=CC(=O)N1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
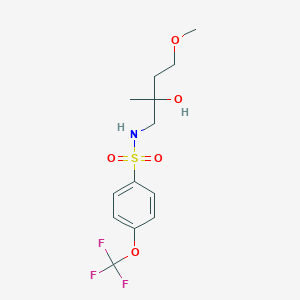
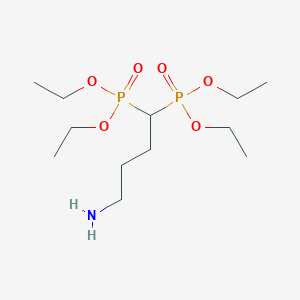
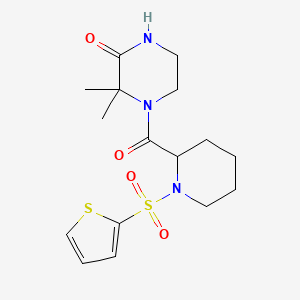
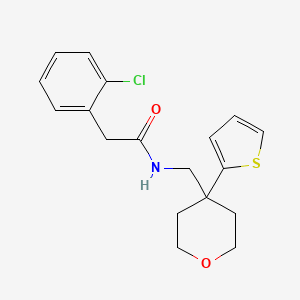
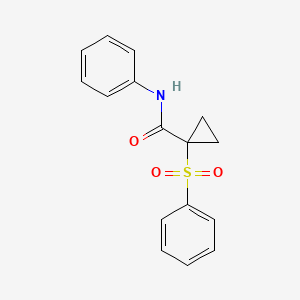
![Tert-butyl 4-[1-(but-2-ynoylamino)-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2963083.png)
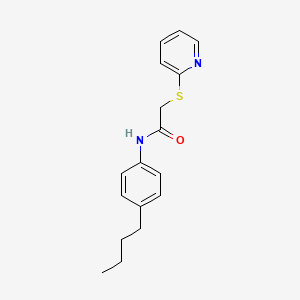
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)
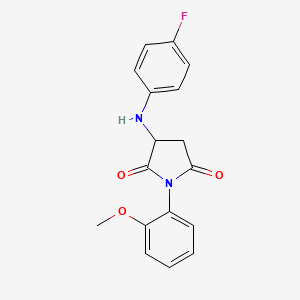
![3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2963089.png)



